2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Descripción general

Descripción

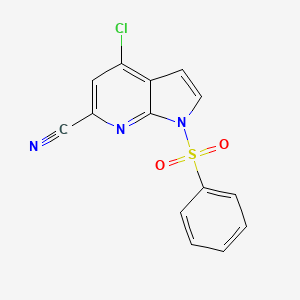

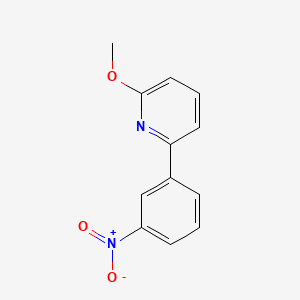

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone, also known as 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, is a research chemical . It has a molecular weight of 286.32 and a molecular formula of C17H18O4 .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone includes 21 heavy atoms and 12 aromatic heavy atoms . The compound has a molar refractivity of 80.6 and a topological polar surface area of 44.76 Ų .Physical And Chemical Properties Analysis

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a solid compound . It has a predicted boiling point of 429.9±35.0 . The compound has a LogP value of 3.48540, indicating its lipophilicity . It also has a water solubility of 0.0829 mg/ml .Aplicaciones Científicas De Investigación

-

Field : Organic Chemistry

Application : α-bromination reaction on acetophenone derivatives in experimental teaching .

Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Field : Electrochemistry

Application : Catalyst-free α-bromination of acetophenones by two-phase electrolysis .

Method : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .

Results : This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .

-

Field : Heterocyclic Chemistry

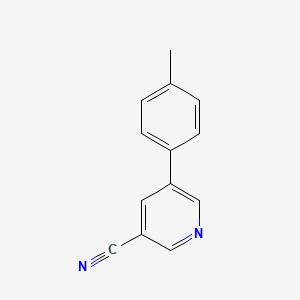

Application : Synthesis of 2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile .

Method : This compound was synthesized via a three-component reaction of acetophenone, malononitrile, and 2-methoxyquinoline-3-carbaldehyde in the presence of NaOH as a catalyst in ethanol .

Results : The paper did not provide specific results for this synthesis .

-

Field : Medicinal Chemistry

Application : Synthesis of medicinally significant natural products .

Method : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They are the main constituent of many natural compounds .

Results : Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives. For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

-

Field : Organic Chemistry

Application : Synthesis of 2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile .

Method : This compound was synthesized via a three-component reaction of acetophenone, malononitrile, and 2-methoxyquinoline-3-carbaldehyde in the presence of NaOH as a catalyst in ethanol .

Results : The paper did not provide specific results for this synthesis .

-

Field : Organic Chemistry

Application : Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

Method : The paper did not provide specific methods for this synthesis .

Results : The paper did not provide specific results for this synthesis .

-

Field : Organic Chemistry

Application : Synthesis of various heterocyclic compounds .

Method : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

Results : Acetophenone has been utilized in the synthesis of many heterocyclic compounds .

-

Field : Medicinal Chemistry

Application : Antifungal activities of naturally occurring acetophenone derivatives .

Method : Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives .

Results : For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

-

Field : Organic Chemistry

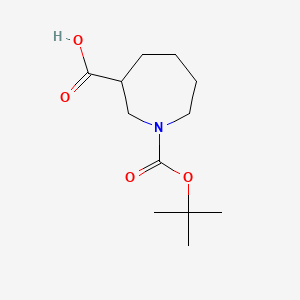

Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Safety And Hazards

Propiedades

IUPAC Name |

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLDCUXHLFIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)